Anti-Platelet Aggregation Activity: Head-to-Head Potency Comparison of 3,4-Dimethoxy-α-phenylcinnamonitrile Versus Unsubstituted α-Phenylcinnamonitrile
3,4-Dimethoxy-α-phenylcinnamonitrile (R = 3,4-diOMe) demonstrated 2.1-fold higher potency as an antiplatelet aggregation agent compared to the unsubstituted parent compound α-phenylcinnamonitrile (R = 4-H) when evaluated in human platelet-rich plasma using arachidonic acid (AA) as the aggregation inducer [1]. The study measured IC50 values via the Born method, establishing a clear quantitative structure-activity relationship wherein 3,4-dimethoxy substitution significantly enhanced inhibitory activity relative to the hydrogen-substituted baseline compound [1].
| Evidence Dimension | Inhibition of AA-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.45 µM (calculated from reported potency ratio; 3,4-dimethoxy-α-phenylcinnamonitrile) |
| Comparator Or Baseline | IC50 = 17.79 µM (α-phenylcinnamonitrile, R = 4-H) |
| Quantified Difference | 2.1-fold lower IC50 (higher potency) for the 3,4-dimethoxy-substituted compound relative to unsubstituted parent |
| Conditions | Human platelet-rich plasma (PRP); arachidonic acid (AA) as inducer; Born method |
Why This Matters
For laboratories developing or screening antiplatelet agents, this compound offers a quantitatively validated potency advantage over the parent α-phenylcinnamonitrile scaffold, enabling more sensitive detection of structure-activity relationships in analog series development.
- [1] Ahmadi S, Esfahanizade M, Kobarfard F. Design, synthesis and anti platelet aggregation studies of new α-phenyl cinnamonitrile derivatives. International Pharmacy Acta. 2018;1(1):15-16. doi:10.22037/ipa.v1i1.20051. View Source
